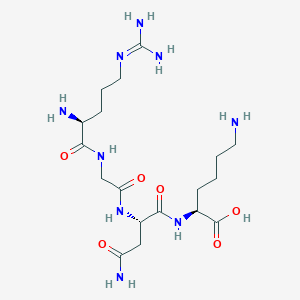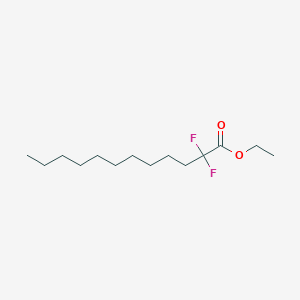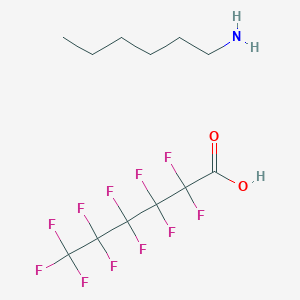
Undecafluorohexanoic acid--hexan-1-amine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecafluorohexanoic acid–hexan-1-amine (1/1) is a chemical compound that combines the properties of undecafluorohexanoic acid and hexan-1-amine Undecafluorohexanoic acid is known for its high stability and resistance to degradation, while hexan-1-amine is an organic compound with a primary amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of undecafluorohexanoic acid–hexan-1-amine (1/1) typically involves the reaction of undecafluorohexanoic acid with hexan-1-amine. This reaction can be carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. Common catalysts used in this reaction include metal-organic frameworks (MOFs) such as copper-based MOFs, which have been shown to be efficient and recyclable .
Industrial Production Methods: Industrial production of undecafluorohexanoic acid–hexan-1-amine (1/1) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: Undecafluorohexanoic acid–hexan-1-amine (1/1) can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms in the undecafluorohexanoic acid moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted fluorinated compounds.
Scientific Research Applications
Undecafluorohexanoic acid–hexan-1-amine (1/1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of undecafluorohexanoic acid–hexan-1-amine (1/1) involves its interaction with molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the fluorinated moiety provides stability and resistance to metabolic degradation. These properties make it a valuable compound for various applications, including drug development and material science.
Comparison with Similar Compounds
Perfluorohexanoic acid: Similar in structure but lacks the amine group.
Perfluorooctanoic acid: Longer carbon chain with similar fluorinated properties.
Perfluoropentanoic acid: Shorter carbon chain with similar fluorinated properties.
Uniqueness: Undecafluorohexanoic acid–hexan-1-amine (1/1) is unique due to the presence of both the fluorinated acid and the amine group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
565225-91-4 |
|---|---|
Molecular Formula |
C12H16F11NO2 |
Molecular Weight |
415.24 g/mol |
IUPAC Name |
hexan-1-amine;2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoic acid |
InChI |
InChI=1S/C6HF11O2.C6H15N/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17;1-2-3-4-5-6-7/h(H,18,19);2-7H2,1H3 |
InChI Key |
XQIOPSZWWRBROD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN.C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


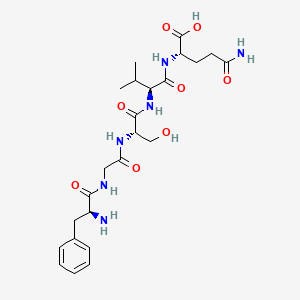
![3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate](/img/structure/B14225016.png)
![N~2~-Hydroxy-N~4~-[(4-methoxyphenyl)methyl]quinazoline-2,4-diamine](/img/structure/B14225021.png)
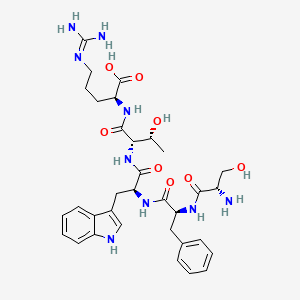
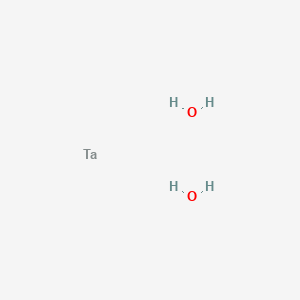

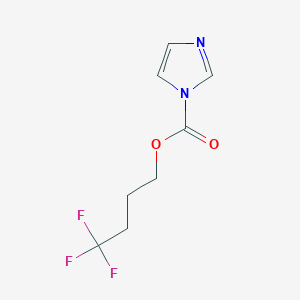
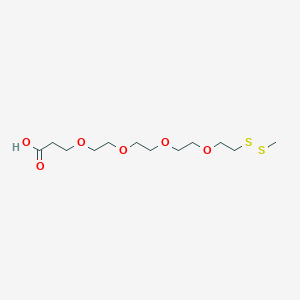


![7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)-](/img/structure/B14225081.png)
![12-Propanoylbenzo[b]acridine-6,11-dione](/img/structure/B14225082.png)
